

Preclinical Profile of Ipivivint (Tegavivint/BC2059): A Technical Guide

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Compound of Interest

Compound Name: *Ipivivint*

Cat. No.: *B3322569*

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Introduction

Ipivivint, also known as Tegavivint or BC2059, is a first-in-class small molecule inhibitor of the Wnt/ β -catenin signaling pathway.^[1] It exerts its effects by disrupting the interaction between β -catenin and transducin β -like protein 1 (TBL1), a crucial component for the transcriptional activity of β -catenin.^{[2][3]} This disruption leads to the degradation of nuclear β -catenin, thereby inhibiting the expression of Wnt target genes involved in cell proliferation and survival.^{[3][4]} Preclinical studies have demonstrated the anti-tumor activity of **Ipivivint** in a range of cancers, including desmoid tumors, osteosarcoma, and non-small cell lung cancer, making it a promising candidate for further clinical development.^{[1][4][5]}

This technical guide provides a comprehensive overview of the available preclinical data on **Ipivivint**, focusing on its mechanism of action, in vitro efficacy, and available in vivo data.

Mechanism of Action: Inhibition of Wnt/ β -Catenin Signaling

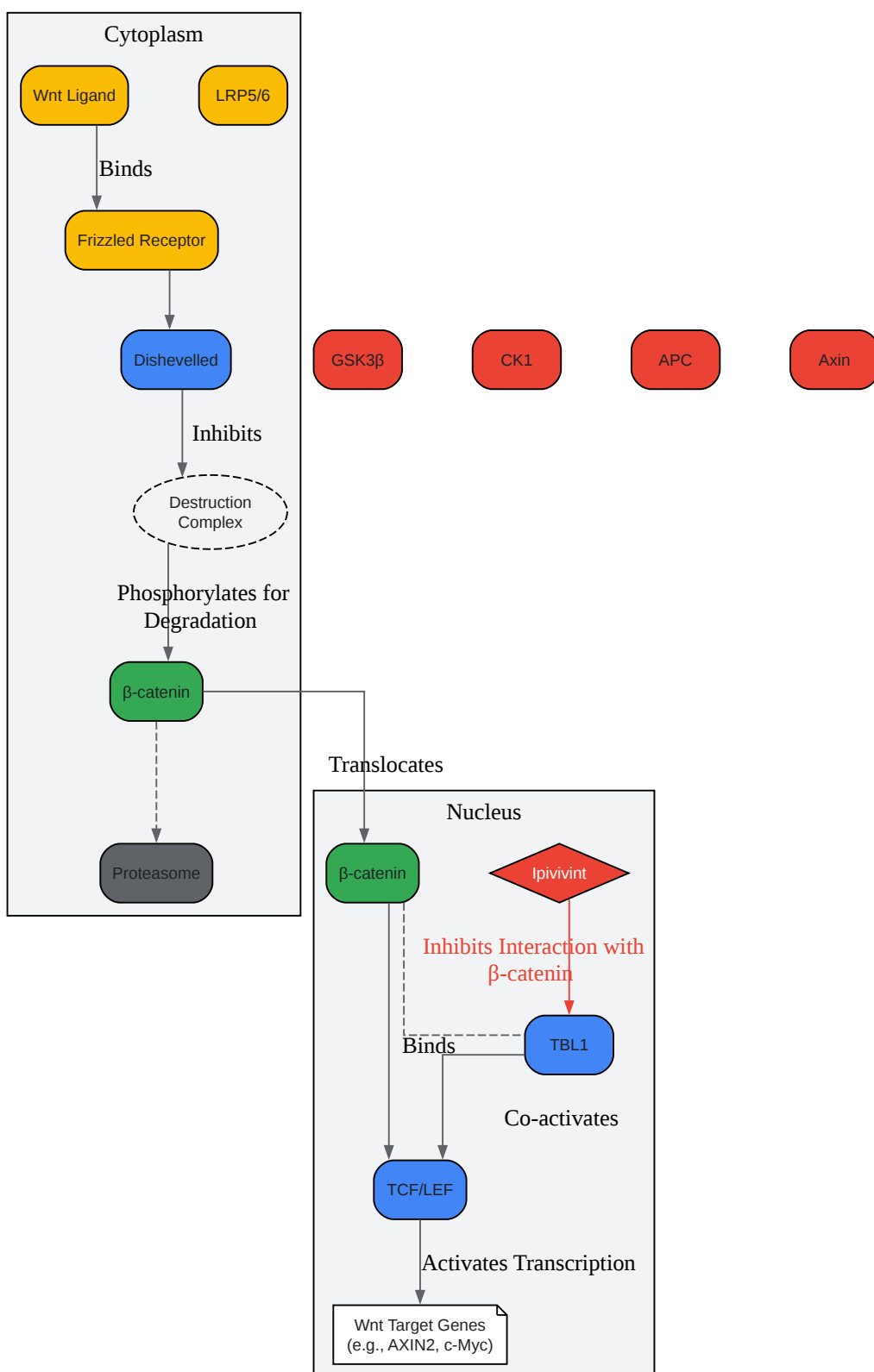
Ipivivint's primary mechanism of action is the targeted disruption of the Wnt/ β -catenin signaling pathway at the level of nuclear β -catenin. In the canonical Wnt pathway, the stabilization and nuclear translocation of β -catenin lead to its association with TCF/LEF

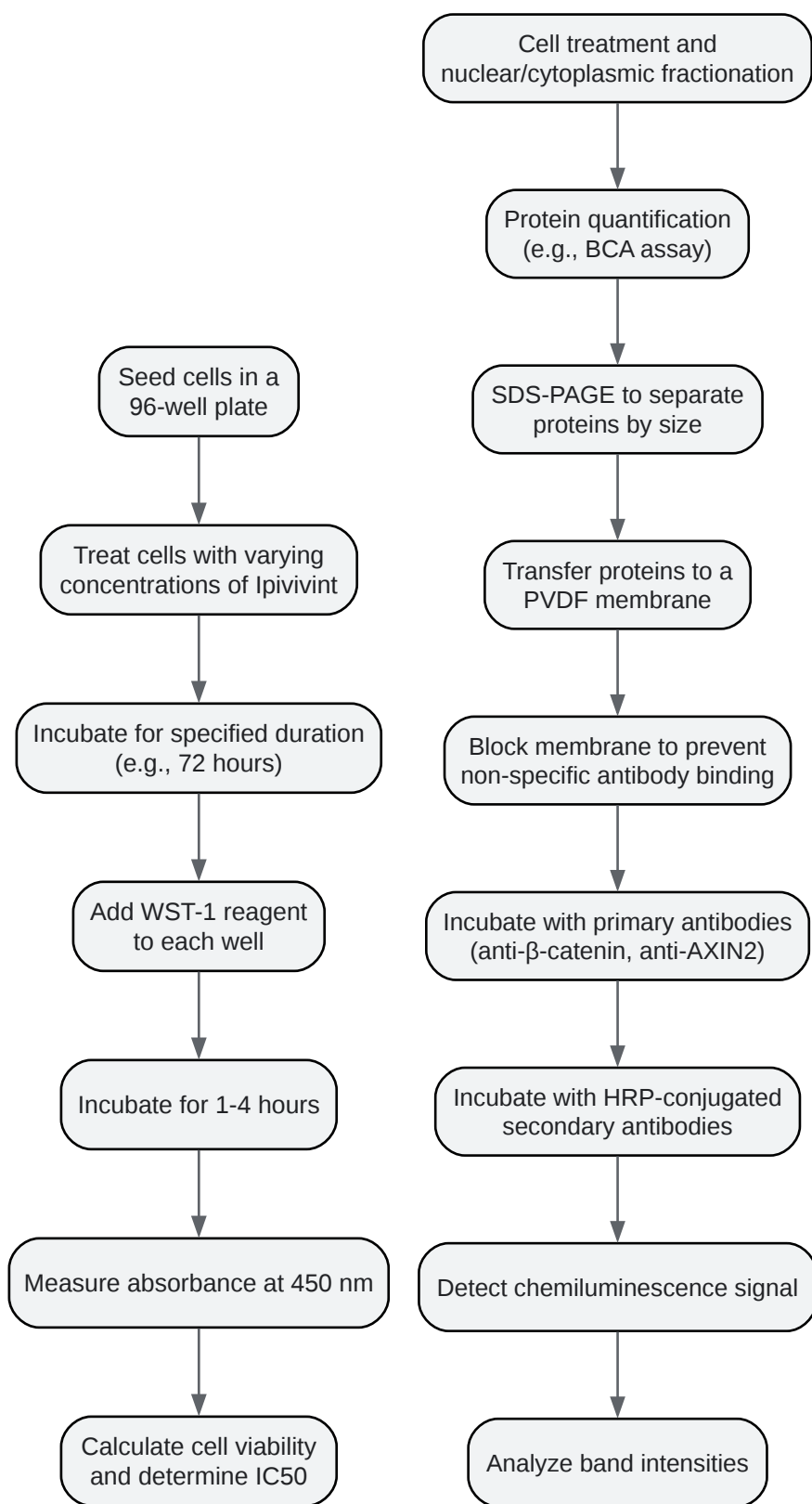
transcription factors, driving the expression of oncogenes. TBL1 is a critical co-factor in this process, facilitating the recruitment of the transcriptional machinery.

Ipivivint selectively binds to TBL1, preventing its interaction with β -catenin.[2][3] This disruption has two key consequences:

- Inhibition of β -catenin-mediated transcription: By preventing the formation of the β -catenin/TBL1 complex, **Ipivivint** blocks the transcription of Wnt target genes, such as AXIN2 and c-Myc.[1][4]
- Promotion of nuclear β -catenin degradation: The dissociation from TBL1 exposes β -catenin to degradation pathways within the nucleus.[2]

The overall effect is a reduction in the levels of nuclear β -catenin and a subsequent decrease in the expression of genes that promote cancer cell proliferation, survival, and migration.[4]





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